N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a pyrazine ring, which is further substituted with a piperidine group and a methylcyclohexyl moiety. The intricate arrangement of these functional groups endows the compound with distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the piperidine group: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced to the pyrazine ring.
Attachment of the benzamide core: This can be done through amide bond formation, typically using coupling reagents such as EDCI or DCC.
Incorporation of the methylcyclohexyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the cyclohexyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.
Industry: It can be used in the development of new materials, catalysts, and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide: shares similarities with other benzamide derivatives, pyrazine-containing compounds, and piperidine-substituted molecules.
Benzamide derivatives: These compounds often exhibit similar amide bond structures and can participate in comparable chemical reactions.
Pyrazine-containing compounds: The pyrazine ring imparts specific electronic properties, making these compounds useful in various chemical and biological applications.
Piperidine-substituted molecules: The presence of the piperidine ring can influence the compound’s pharmacological activity and reactivity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential applications. This combination allows for versatile reactivity and the ability to interact with a wide range of molecular targets, making it a valuable compound in scientific research and industrial applications.
Biological Activity
N-(4-methylcyclohexyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide is a compound of interest due to its potential biological activities, particularly as an adenosine receptor antagonist. This article explores the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring and a pyrazine moiety, which are known for their biological significance. The molecular formula is C_{18}H_{25}N_{3}O, with a molecular weight of approximately 303.41 g/mol. Its unique structure contributes to its interaction with various biological targets.
Adenosine Receptor Antagonism
One of the primary biological activities attributed to this compound is its role as an adenosine receptor antagonist . Research indicates that compounds with similar structures exhibit significant binding affinity to adenosine receptors, particularly A2A and A3 subtypes, which are implicated in various physiological processes and pathological conditions such as cancer and neurodegenerative diseases .
Anti-inflammatory Effects
Studies have demonstrated that this compound may possess anti-inflammatory properties . For instance, related pyrazine derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages, indicating potential therapeutic effects in inflammatory conditions . The inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) has been suggested as a mechanism through which these compounds exert their anti-inflammatory effects.
Anticancer Activity
Preliminary studies suggest that this compound may also exhibit anticancer activity . Compounds with structural similarities have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism may involve the modulation of key signaling pathways associated with cell proliferation and apoptosis .
In Vitro Studies
In vitro studies involving derivatives of this compound have shown promising results in terms of cytotoxic activity against several cancer cell lines. For example, a study reported IC50 values indicating effective inhibition of cell growth in breast cancer cells .
Structure-Activity Relationship (SAR)
Analyzing the structure-activity relationship (SAR) of related compounds has provided insights into the essential structural features necessary for biological activity. Modifications on the piperidine and pyrazine rings have been correlated with enhanced receptor binding affinity and improved pharmacological profiles .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
N-(4-methylcyclohexyl)-4-(3-piperidin-1-ylpyrazin-2-yl)oxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c1-17-5-9-19(10-6-17)26-22(28)18-7-11-20(12-8-18)29-23-21(24-13-14-25-23)27-15-3-2-4-16-27/h7-8,11-14,17,19H,2-6,9-10,15-16H2,1H3,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYVLPLVGAEGAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.